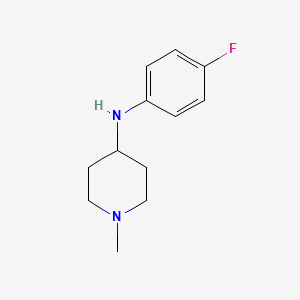
6-hydroxypyridine-2,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxypyridine-2,5-dicarboxylic acid (6-HPDC) is a naturally occurring small molecule that is found in a variety of plants, fungi, and bacteria. It has been studied extensively for its potential applications in science, medicine, and biotechnology. 6-HPDC is a versatile molecule that can be used in a variety of ways, from synthesizing other molecules to acting as a drug target.
Mecanismo De Acción
6-hydroxypyridine-2,5-dicarboxylic acid has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), glutathione S-transferase (GST), and caspase-3. These interactions lead to the inhibition of the enzymes, which in turn leads to the inhibition of various biochemical pathways. 6-hydroxypyridine-2,5-dicarboxylic acid has also been found to interact with the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-hydroxypyridine-2,5-dicarboxylic acid have been studied extensively. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, it has been found to inhibit the activity of caspase-3, which is involved in apoptosis. Finally, 6-hydroxypyridine-2,5-dicarboxylic acid has been found to inhibit the activity of NF-κB, which is involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-hydroxypyridine-2,5-dicarboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is widely available, making it an accessible molecule for further research. Additionally, it has been found to interact with a variety of proteins and enzymes, making it a potential target for drug development. However, there are some limitations to using 6-hydroxypyridine-2,5-dicarboxylic acid in laboratory experiments. It is a small molecule, so it can be difficult to detect and measure its effects. Additionally, it is not always easy to determine the exact mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid.
Direcciones Futuras
The potential future directions for 6-hydroxypyridine-2,5-dicarboxylic acid research are numerous. First, further research is needed to elucidate the exact mechanism of action of 6-hydroxypyridine-2,5-dicarboxylic acid. Additionally, further research is needed to determine the potential therapeutic uses of 6-hydroxypyridine-2,5-dicarboxylic acid, as it has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Finally, further research is needed to determine the potential applications of 6-hydroxypyridine-2,5-dicarboxylic acid in biotechnology, as it can be used to synthesize other molecules and as a building block for drug synthesis.
Métodos De Síntesis
6-hydroxypyridine-2,5-dicarboxylic acid can be synthesized in a variety of ways, including chemical synthesis and biotransformation. In chemical synthesis, 6-hydroxypyridine-2,5-dicarboxylic acid can be synthesized from 2,5-dihydroxy-6-pyridinecarboxylic acid and anhydrous hydrogen fluoride. In biotransformation, 6-hydroxypyridine-2,5-dicarboxylic acid can be produced by microbial biotransformation of 6-hydroxymethylpyridine-2,5-dicarboxylic acid. Both methods are relatively simple and efficient, making 6-hydroxypyridine-2,5-dicarboxylic acid an accessible molecule for further research.
Aplicaciones Científicas De Investigación
6-hydroxypyridine-2,5-dicarboxylic acid has been studied extensively for its potential applications in science and medicine. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a potential therapeutic agent for a variety of diseases. 6-hydroxypyridine-2,5-dicarboxylic acid has also been studied for its potential as a drug target, as it has been shown to interact with a variety of proteins and enzymes. Additionally, it has been studied for its potential applications in biotechnology, as it can be used to synthesize other molecules and as a building block for drug synthesis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxypyridine-2,5-dicarboxylic acid involves the conversion of pyridine-2,5-dicarboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Pyridine-2,5-dicarboxylic acid", "Sodium hydroxide", "Hydrogen peroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve pyridine-2,5-dicarboxylic acid in a mixture of water and ethanol.", "Step 2: Add sodium hydroxide to the mixture and stir until the acid is completely dissolved.", "Step 3: Slowly add hydrogen peroxide to the mixture while stirring continuously.", "Step 4: Heat the mixture to 80-90°C and maintain the temperature for 2-3 hours.", "Step 5: Cool the mixture to room temperature and filter the resulting solid.", "Step 6: Wash the solid with water and dry it in a vacuum oven to obtain 6-hydroxypyridine-2,5-dicarboxylic acid." ] } | |
Número CAS |
19841-78-2 |
Nombre del producto |
6-hydroxypyridine-2,5-dicarboxylic acid |
Fórmula molecular |
C7H5NO5 |
Peso molecular |
183.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



